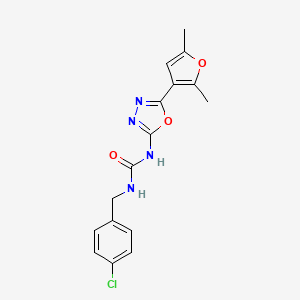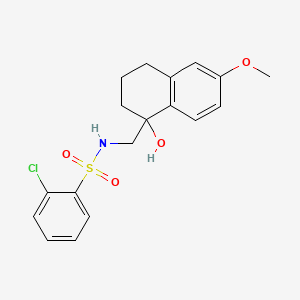
2-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20ClNO4S and its molecular weight is 381.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolism and Herbicide Selectivity
One significant area of research involving similar compounds to 2-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide is their metabolism by plants and their selective herbicidal action. For instance, chlorsulfuron, a related compound, demonstrates a clear basis for selectivity in cereals due to the capability of these plants to metabolize the herbicide into a polar, inactive product, distinguishing between tolerant and sensitive plants. This process includes hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety (Sweetser, Schow, & Hutchison, 1982).
Chemical Synthesis and Modifications
Research into the synthesis and chemical modifications of compounds related to this compound has been conducted to explore their potential applications. For example, a study detailed a convenient method for the synthesis of 2 (or 7)-chloronaphthalenes from substituted α-tetralones, indicating a pathway for creating structurally related compounds (Prugh, Deana, & Wiggins, 1989).
Photodynamic Therapy for Cancer Treatment
Another research focus is on the development of novel compounds for medical applications, such as photodynamic therapy (PDT) for cancer treatment. A study introduced new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups showing high singlet oxygen quantum yield. These properties make the compound a promising candidate for Type II photosensitizers in PDT, highlighting the potential therapeutic applications of related sulfonamide derivatives (Pişkin, Canpolat, & Öztürk, 2020).
Mode of Action in Herbicides
The mode of action of related herbicides, such as chlorsulfuron, has been extensively studied to understand their effectiveness in controlling weeds. Research shows that these herbicides inhibit plant cell division within hours of application without significantly affecting photosynthesis, respiration, or synthesis of RNA and proteins. This specificity contributes to their selective weed control capabilities (Ray, 1982).
Bioimaging and Chemical Sensing
Compounds structurally related to this compound have been developed for bioimaging and chemical sensing applications. A notable example is a colorimetric and fluorescence probe designed for selective and sensitive detection of Sn2+ ions in aqueous solutions, demonstrating the versatility of sulfonamide derivatives in scientific research beyond their herbicidal uses. This probe has been effectively used for bioimaging studies in living cells and zebrafish, showcasing its potential for environmental and biological applications (Ravichandiran et al., 2020).
特性
IUPAC Name |
2-chloro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4S/c1-24-14-8-9-15-13(11-14)5-4-10-18(15,21)12-20-25(22,23)17-7-3-2-6-16(17)19/h2-3,6-9,11,20-21H,4-5,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVTUEIYFKJBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

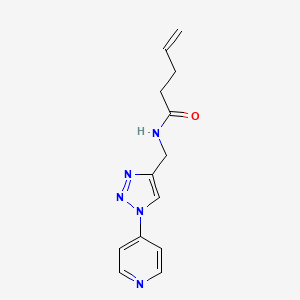
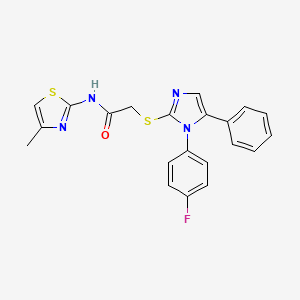

![2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2503609.png)
![5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2503610.png)
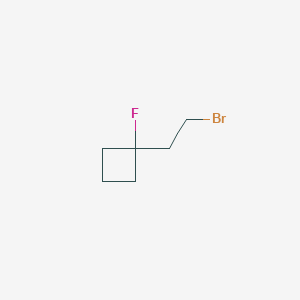
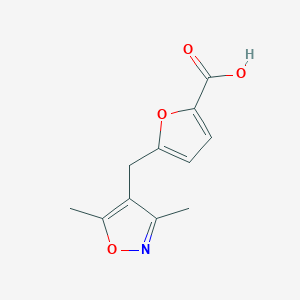


![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)
